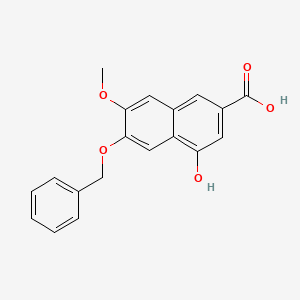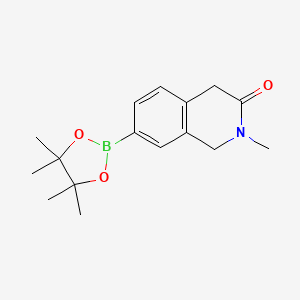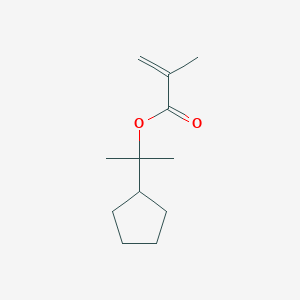
2-Cyclopentylpropan-2-yl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from cyclopentane and methacrylic acid, making it a methacrylate ester. Its molecular formula is C12H20O2, and it has a molecular weight of 196.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate can be synthesized through the esterification reaction between cyclopentanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclopentanol and methacrylic acid.
Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products
Hydrolysis: Cyclopentanol and methacrylic acid.
Transesterification: New ester and cyclopentanol.
Polymerization: Polymethacrylate.
Scientific Research Applications
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable polymers.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate primarily involves its ester bond, which can be hydrolyzed to release the active components. In polymerization reactions, the methacrylate group undergoes free radical polymerization, forming long polymer chains. The molecular targets and pathways involved in its biological applications are related to its hydrolysis and subsequent release of active compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable reactivity.
Cyclopentyl methacrylate: Similar structure but lacks the isopropyl group.
Uniqueness
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate is unique due to its cyclopentyl and isopropyl groups, which provide distinct steric and electronic properties. These properties can influence its reactivity and the physical characteristics of the polymers formed from it.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-cyclopentylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-9(2)11(13)14-12(3,4)10-7-5-6-8-10/h10H,1,5-8H2,2-4H3 |
InChI Key |
BIJSKSNGNYIDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


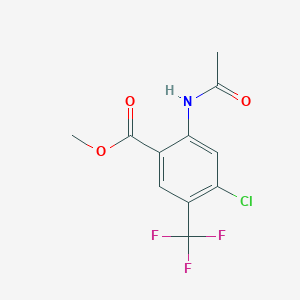
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
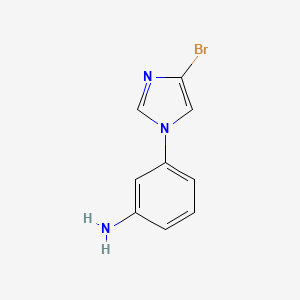
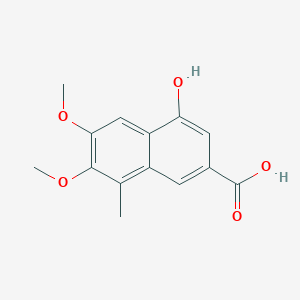
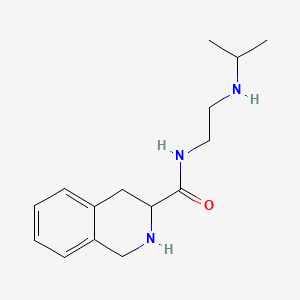
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
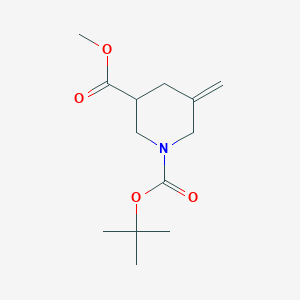
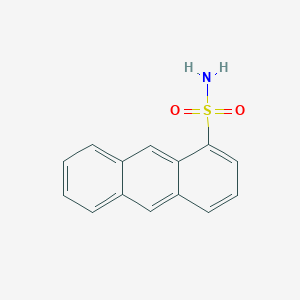
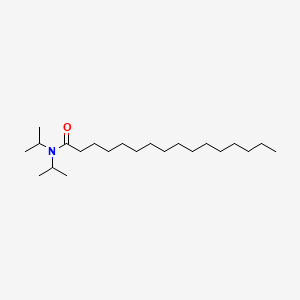
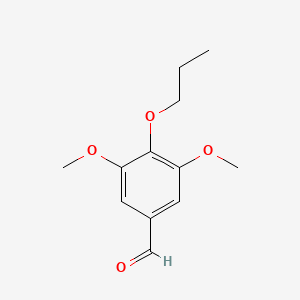
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
